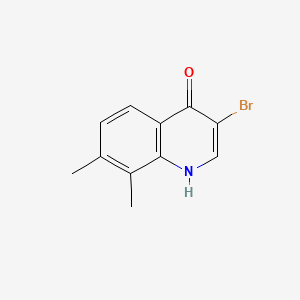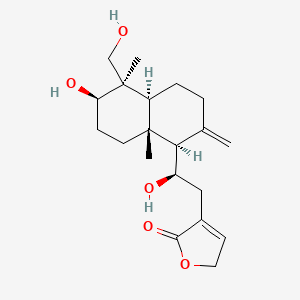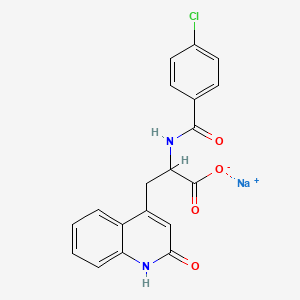
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CBQCA, and it is a derivative of quinoline. CBQCA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The mechanism of action of CBQCA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. CBQCA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, CBQCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
生化学的および生理学的効果
CBQCA has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, CBQCA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could potentially lead to improved cognitive function.
実験室実験の利点と制限
One of the advantages of using CBQCA in lab experiments is its high purity and stability. CBQCA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using CBQCA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on CBQCA. One area of interest is in the development of CBQCA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CBQCA and its potential therapeutic applications. Finally, studies on the toxicity and safety of CBQCA are needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, CBQCA is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method of CBQCA involves the reaction of 4-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium hydroxide. CBQCA has been studied for its potential use in cancer treatment, anti-inflammatory therapy, and cognitive function improvement. While there are advantages and limitations to using CBQCA in lab experiments, there are several future directions for research on this compound.
合成法
The synthesis of CBQCA involves the reaction of 4-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium hydroxide. The resulting product is then treated with propanoic acid in the presence of sodium hydroxide to form the sodium salt of CBQCA. This synthesis method has been optimized to produce high yields of CBQCA with good purity.
科学的研究の応用
CBQCA has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. CBQCA has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Additionally, CBQCA has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
sodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZVJFEEGNZID-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676321 |
Source


|
| Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
CAS RN |
169809-59-0 |
Source


|
| Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)
![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone](/img/structure/B598342.png)


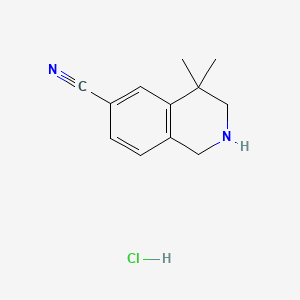

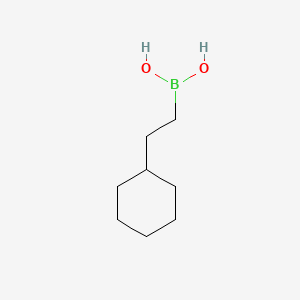

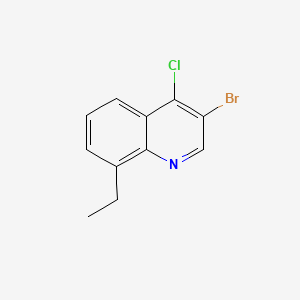

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester](/img/structure/B598355.png)
